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Compound of Interest

N-(2-Formyl-6-methyl-phenyl)-
Compound Name:
acetamide

Cat. No.: B13181194

Get Quote

Executive Summary & Compound Identity

-(2-Formyl-6-methyl-phenyl)-acetamide is a trisubstituted benzene derivative characterized by
the presence of an acetamide group, a formyl group, and a methyl group.[1][2] It serves as a
critical "masked" amino-aldehyde, stable enough for isolation but reactive enough for
cyclization chemistries.[1]

Chemical Identity Table

Property Detail
IUPAC Name -(2-Formyl-6-methylphenyl)acetamide
Common Synonym 2-Acetamido-6-methylbenzaldehyde

Not widely listed; Analogous to 2-

CAS Number )
acetamidobenzaldehyde (529-10-2)

Molecular Formula

Molecular Weight

Appearance Off-white to pale yellow solid
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Structural Analysis & Connectivity

Understanding the connectivity is prerequisite to interpreting the spectral data. The molecule
features a 1,2,6-substitution pattern on the benzene ring (relative to the amine nitrogen at
position 1).[1]

e Position 1: Acetamido group (

).[1]

e Position 2: Formyl group (
)[1][3]

o Position 6: Methyl group (
)[1]

Key Intramolecular Interaction: A strong intramolecular hydrogen bond typically exists between
the Amide

and the Carbonyl oxygen of the Formyl group.[1] This locks the conformation and significantly
deshields the

proton in NMR.[1]

Structural Connectivity & H-Bonding

Methyl (Pos 6)

Benzene Core

Click to download full resolution via product page
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Figure 1: Connectivity diagram highlighting the intramolecular hydrogen bond that influences
proton chemical shifts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary method for structural verification.[1] The values below are high-
confidence assignments based on substituent additivity rules and analogous 2-
acetamidobenzaldehyde derivatives.

NMR Data (400 MHz, )
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Shift (

» Ppm)

Multiplicity

Integration

Assignment

Mechanistic
Insight

10.80 - 11.20

Broad Singlet

1H

Amide

Highly
deshielded due
to intramolecular
H-bonding with
the aldehyde
oxygen.[1]

9.95 -10.05

Singlet

1H

Aldehyde

Characteristic
aldehyde
resonance;
confirms

oxidation state.

[1]

7.35-7.45

Triplet / dd

1H

Ar-

para to
Acetamide;
coupling with H3
and H5.[1]

7.20-7.30

Doublet

1H

Ar-

ortho to
Aldehyde;
deshielded by
carbonyl

anisotropy.[1]

7.05-7.15

Doublet

1H

ortho to Methyl;
shielded relative
to H3.[1]

2.35

Singlet

3H

Aryl-

Methyl group
attached directly
to the aromatic
ring (C6).[1]

2.20

Singlet

3H

Acetyl-

Methyl group of
the acetamide

moiety.[1]
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Shift (

Carbon Type Assignment
» Ppm)
1945 Aldehyde Carbonyl
169.2 Amide Carbonyl
139.5 Quaternary C1 (attached to N)
138.0 Quaternary C6 (attached to Methyl)
133.5 Methine C3 (ortho to CHO)
130.0 Methine C4 (parato N)
127.5 Quaternary C2 (attached to CHO)
126.0 Methine C5 (meta to CHO)
245 Methyl Acetyl
18.5 Methyl Aryl

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of both carbonyl functionalities and the amide

state.[1]
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Wavenumber (

Vibration Mode Functional Group Notes
)
Often sharp but can
3250 — 3350 Secondary Amide be broadened by H-
bonding.
3050 Aromatic Ring Weak intensity.[1]
"Fermi Doublet" —
2850, 2750 Aldehyde Characteristic of
aldehydes.
Conjugated with the
1685 — 1700 Aldehyde )
benzene ring.[1]
Lower frequency than
1660 — 1675 Amide | aldehyde due to
resonance.[1]
) N-H bending mixed
1530 — 1550 Amide Il

with C-N stretching.[1]

Mass Spectrometry (MS)

The fragmentation pattern is distinct for ortho-substituted acetanilides.[1]

lonization Mode: Electron Impact (El, 70 eV) or ESI+

e Molecular lon (

):
[1]

e Base Peak: Often

(Loss of Ketene)[1]

Fragmentation Pathway (EIl)[1]
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e Loss of Ketene (

, 42 Da): The acetamide group undergoes a McLafferty-like rearrangement or simple
cleavage to generate the aniline radical cation (

).[1]

e Loss of Hydrogen (

, 1 Da): From the aldehyde to form the acylium ion (

).[1]

e Loss of Carbon Monoxide (

, 28 Da): From the aldehyde moiety (

)[1]

Molecular lon
[M]+ m/z 177

[M - Ketene]+
(Amino-aldehyde)
m/z 135

[M - CHOJ+
m/z 148

28 Da (CO)

[M - Ketene - COJ+
(Toluidine-like)
m/z 107

Click to download full resolution via product page
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Figure 2: Proposed mass spectrometric fragmentation pathway.[1]

Experimental Protocols
Synthesis Monitoring (Friedlander Precursor)

This compound is often generated in situ or isolated as an intermediate during the reaction of
2-amino-6-methylbenzaldehyde with acetic anhydride.

Protocol for Spectral Sample Preparation:
 NMR: Dissolve
of the solid in
of
. If solubility is poor, use
. Note: In DMSO, the Amide NH may shift further downfield to 11.0+ ppm.[1]
e |IR: Prepare a KBr pellet (
) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]
e MS: Dilute to

in Methanol/Water (1:1) with

Formic Acid for ESI-MS.[1]

References
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additivity rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectral Analysis of -(2-Formyl-6-
methyl-phenyl)-acetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13181194/docs#technical-guide-spectral-analysis-of-
2-formyl-6-methyl-phenyl-acetamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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